3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound featuring a bicyclic structure with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves cyclization reactions. One common method is the copper-catalyzed (3+2)-cycloaddition of substituted cyclopropenes and azomethine ylides . This approach allows for the formation of the bicyclic structure with high diastereoselectivity and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using transition metal catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated and hydroxylated derivatives.
Scientific Research Applications
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Shares a similar bicyclic structure but lacks the hydroxyphenyl group.
Cyclopropane-1,2-dicarboxylic acid anhydride: Another bicyclic compound with different functional groups.
Uniqueness
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its combination of a hydroxyphenyl group and a rigid bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-4-3-5-8(15)6-7/h3-6,9-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWGTXQUSSHNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)C3=CC(=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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